

The Shifting Landscape of Oral SERDs: A Comparative Analysis in ER+ Breast Cancer

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Compound of Interest

Compound Name: *Amcenestrant*

Cat. No.: *B610687*

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The development of oral Selective Estrogen Receptor Degraders (SERDs) has marked a significant advancement in the treatment landscape for estrogen receptor-positive (ER+) breast cancer. These agents offer a promising alternative to fulvestrant, the only approved SERD for many years, which is administered via intramuscular injection. However, the path to approval has been challenging, as evidenced by the discontinuation of **amcenestrant**. This guide provides a comparative analysis of **amcenestrant** and other prominent oral SERDs in development, focusing on their clinical trial data, experimental protocols, and safety profiles.

The core mechanism of oral SERDs involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven cancer cell growth.^{[1][2][3][4]} This approach is particularly relevant for patients who have developed resistance to other endocrine therapies like aromatase inhibitors or tamoxifen, often through the acquisition of ESR1 mutations.^[5]

Discontinuation of Amcenestrant Development

Sanofi has halted the global clinical development program for **amcenestrant**.^{[1][2][3][4][6]} This decision was based on the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee (IDMC) concluded that **amcenestrant** in combination with palbociclib did not meet the prespecified boundary for continuation compared to the control arm.^{[2][6]} This followed the Phase 2 AMEERA-3 trial, which also did not meet its primary endpoint of improving progression-free survival (PFS).^[2]

Consequently, all ongoing studies of **amcenestrant**, including the AMEERA-6 trial in early-stage breast cancer, have been discontinued.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Comparative Efficacy of Oral SERDs

The clinical development of several other oral SERDs continues to show promise, with elacestrant having received FDA approval. The following tables summarize key efficacy data from pivotal clinical trials.

Table 1:
Efficacy of
Oral SERDs
in Metastatic
Breast
Cancer
(Monotherap
y)

Drug	Trial	Phase	Patient Population	Treatment Arm	Median PFS (months)
Amcenestrant	AMEERA-3	II	ER+/HER2- aBC, progressed on ≤ 2 prior ET lines	Amcenestrant	3.6
Physician's Choice	3.7				
Elacestrant	EMERALD	III	ER+/HER2- aBC, progressed on 1-2 prior ET lines incl. CDK4/6i	Elacestrant	2.8
Standard of Care (SOC)	1.9				
ESR1-mutant sub- population	Elacestrant	3.8			
SOC	1.9				
Giredestrant	aceIERA	II	ER+/HER2- aBC, progressed on 1-2 prior	Giredestrant	5.6

systemic therapies			
Physician's Choice	5.4		
Camizestrant	SERENA-2	II	ER+/HER2-aBC, progressed after ≤1 ET line in advanced setting Camizestrant (75mg) 7.2
Fulvestrant	3.7		
Camizestrant (150mg)	7.7		
Imlunestrant	EMBER-3	III	ER+/HER2-aBC, progressed on prior ET Imlunestrant 5.6
Standard of Care (SOC)	5.5		
ESR1-mutant sub-population	Imlunestrant	5.5	
SOC	3.8		

Table 2:
Efficacy of
Oral SERDs
in
Combination
Therapy

Drug Combination	Trial	Phase	Patient Population	Treatment Arm	Median PFS (months)
Amcenestrant + Palbociclib	AMEERA-5	III	1L ER+/HER2-aBC	Amcenestrant + Palbociclib	Did not meet continuation boundary
Letrozole + Palbociclib	-				
Imlunestrant + Abemaciclib	EMBER-3	III	ER+/HER2-aBC, progressed on prior ET	Imlunestrant + Abemaciclib	9.4
Imlunestrant	5.5				
Camizestrant + CDK4/6i	SERENA-6	III	1L ER+/HER2-aBC with emergent ESR1 mutation	Camizestrant + CDK4/6i	16.0
AI + CDK4/6i	9.2				

Experimental Protocols of Key Clinical Trials

AMEERA-3 (NCT04059484)

- Objective: To evaluate the efficacy and safety of **amcenestrant** versus physician's choice of endocrine therapy in patients with ER+/HER2- advanced breast cancer who had progressed on or after hormonal therapies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Methodology: This was a randomized, open-label, Phase 2 trial.^[9] Patients were randomized 1:1 to receive either **amcenerstrant** (400 mg once daily) or physician's choice of endocrine therapy (fulvestrant, anastrozole, letrozole, exemestane, or tamoxifen).^{[7][8]} Key inclusion criteria included histologically or cytologically confirmed ER+/HER2- locally advanced or metastatic breast cancer, progression after at least 6 months of endocrine therapy for advanced disease, or relapse on or within 12 months of completing adjuvant endocrine therapy.^{[7][10]} Patients must have received no more than one prior chemotherapy regimen and no more than two prior endocrine therapies for advanced disease.^{[8][10]} The primary endpoint was progression-free survival (PFS) by independent central review.^[9]

EMERALD (NCT03778931)

- Objective: To compare the efficacy and safety of elacestrant to standard-of-care (SOC) endocrine monotherapy in patients with ER+/HER2- advanced or metastatic breast cancer.^{[11][12]}
- Methodology: This was a randomized, open-label, active-controlled, Phase 3 trial.^{[11][12]} A total of 478 patients who had received one to two prior lines of endocrine therapy, including a CDK4/6 inhibitor, were randomized 1:1 to receive elacestrant (400 mg orally daily) or investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor).^[13]^[14] The co-primary endpoints were PFS in the overall population and in patients with ESR1 mutations.^{[12][15]}

aceI ERA BC (NCT04576455)

- Objective: To evaluate the efficacy and safety of giredestrant compared with physician's choice of endocrine monotherapy in previously treated, ER-positive, HER2-negative locally advanced or metastatic breast cancer.^{[16][17][18]}
- Methodology: This was a Phase 2, randomized, open-label study.^{[17][18]} Patients who had progressed after one or two lines of systemic therapy were randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).^{[16][19]} The primary endpoint was investigator-assessed PFS.^[16]

IdERA (NCT04961996)

- Objective: To evaluate the efficacy and safety of adjuvant giredestrant versus physician's choice of endocrine therapy in patients with medium- and high-risk stage I-III ER+/HER2- early breast cancer.[20]
- Methodology: This is a Phase 3, randomized, open-label, multicenter study.[20] Patients are randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of standard endocrine therapy for at least five years.[20] The primary endpoint is invasive disease-free survival.

EMBER-3 (NCT04975308)

- Objective: To compare the efficacy of imlunestrant to standard hormone therapy and imlunestrant plus abemaciclib to imlunestrant alone in participants with ER+/HER2- advanced breast cancer.[21][22][23]
- Methodology: This is a Phase 3, randomized, open-label study.[22] Patients with ER+/HER2- advanced breast cancer that progressed during or after treatment with an aromatase inhibitor, with or without prior CDK4/6 inhibitor exposure, were enrolled.[21] The trial had a three-arm design, with patients randomized to imlunestrant monotherapy, standard endocrine therapy, or imlunestrant plus abemaciclib.[21][23] The co-primary endpoints were PFS in the intent-to-treat population and in patients with ESR1 mutations.[24]

SERENA-2 (NCT04214288)

- Objective: To assess the efficacy and safety of different doses of camizestrant versus fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer.
- Methodology: This was a Phase 2, randomized, open-label, multi-dose trial. Patients who had disease recurrence or progression after up to one line of endocrine therapy in the advanced setting were randomized to receive camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant. The primary endpoint was PFS.[25]

SERENA-6 (NCT04964934)

- Objective: To evaluate the efficacy and safety of switching to camizestrant from an aromatase inhibitor upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA)

before clinical disease progression in patients receiving first-line therapy for HR+/HER2-advanced breast cancer.[26][27][28][29]

- Methodology: This is a Phase 3, randomized, double-blind trial.[28][29] Patients receiving a first-line aromatase inhibitor plus a CDK4/6 inhibitor undergo ctDNA monitoring.[27][28] Upon detection of an ESR1 mutation without disease progression, patients are randomized to switch to camizestrant or continue with the aromatase inhibitor, while continuing the same CDK4/6 inhibitor.[27][28] The primary endpoint is PFS.[28]

Safety and Tolerability

Oral SERDs have generally demonstrated a manageable safety profile in clinical trials. The most common adverse events are typically gastrointestinal in nature.

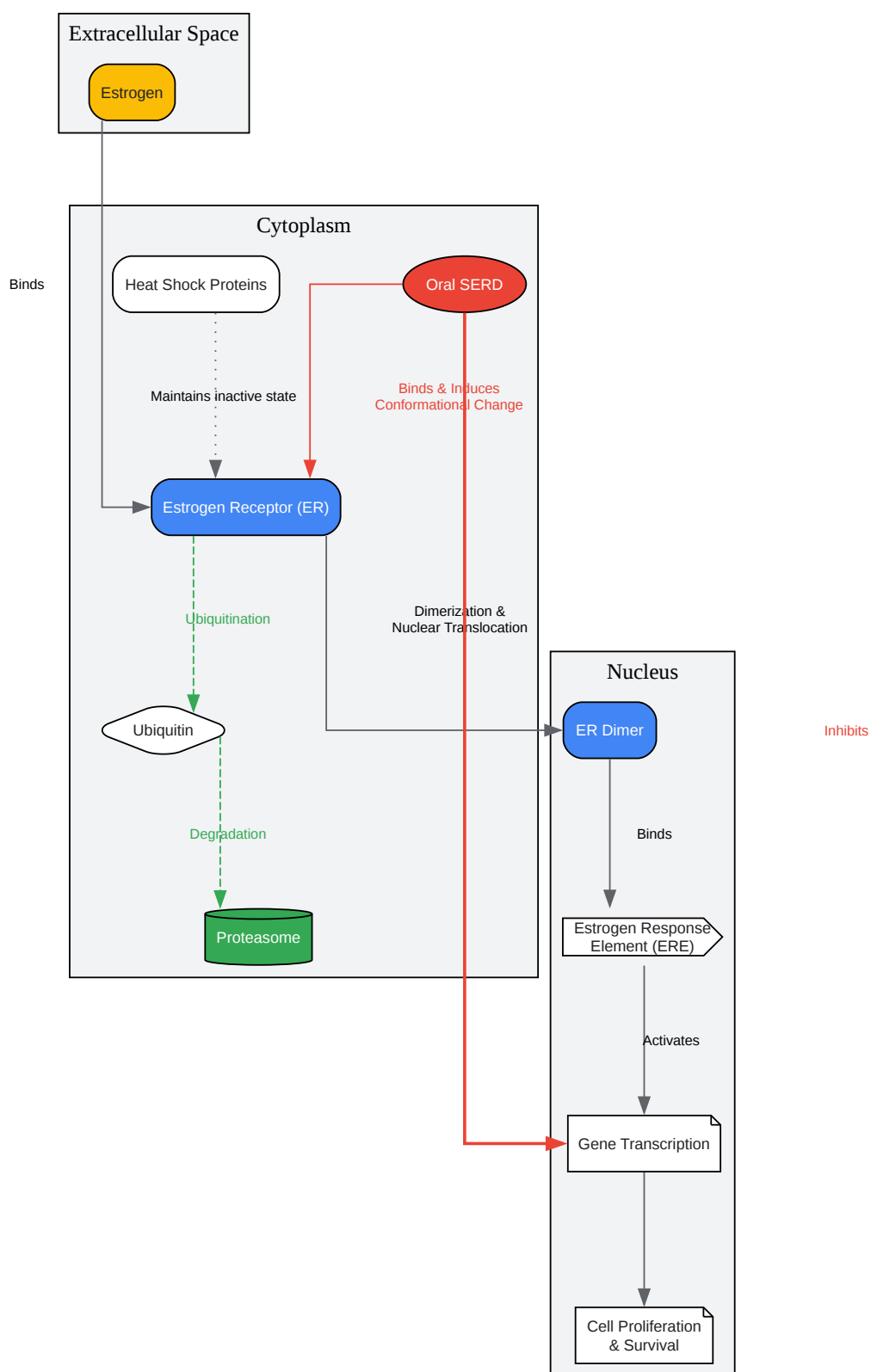
Table 3:
Common
Treatment-
Related
Adverse Events
(Any Grade) of
Oral SERDs

Adverse Event	Amcenestrant	Elacestrant	Giredestrant	Imlunestrant
Nausea	✓	✓	✓	✓
Fatigue	✓	✓	✓	
Vomiting	✓			
Diarrhea	✓	✓		
Decreased Appetite	✓			
Arthralgia (Joint Pain)	✓	✓		
Hot Flashes				
Headache	✓			
Bradycardia (Slow Heart Rate)	✓			
Visual Disturbances				

Note: This table represents common adverse events reported in clinical trials and is not exhaustive. The frequency and severity of side effects can vary. Checkmarks indicate reported common adverse events.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

Signaling Pathway and Mechanism of Action

Oral SERDs exert their therapeutic effect by targeting the estrogen receptor signaling pathway. In ER+ breast cancer, estrogen binds to the ER, leading to a cascade of events that promotes tumor cell proliferation and survival.



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